molecular formula C12H20N2O2 B8684048 Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- CAS No. 57068-75-4

Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)-

Katalognummer: B8684048
CAS-Nummer: 57068-75-4
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: OYSBQIYYPMWEGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- is an organic compound with the molecular formula C12H20N2O2 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- typically involves the reaction of 2-methyl-5-methyl-1,3-oxazole with N-butyl-2-methylpropanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The oxazole ring can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring plays a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Butyl-2-methylpropanamide: Lacks the oxazole ring, making it less versatile in certain reactions.

    2-Methyl-5-methyl-1,3-oxazole: Contains the oxazole ring but lacks the butyl and propanamide groups.

Uniqueness

Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- is unique due to the combination of the oxazole ring with butyl and propanamide groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

57068-75-4

Molekularformel

C12H20N2O2

Molekulargewicht

224.30 g/mol

IUPAC-Name

N-butyl-2-methyl-N-(5-methyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C12H20N2O2/c1-5-6-7-14(11(15)9(2)3)12-13-8-10(4)16-12/h8-9H,5-7H2,1-4H3

InChI-Schlüssel

OYSBQIYYPMWEGL-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(C1=NC=C(O1)C)C(=O)C(C)C

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

2-isobutyramido-5-methyloxazole (2.10 g., 0.0124 mol), prepared as above, was dissolved in dry dimethylformamide (10 mls.) and cooled to below 5° C. To this was added sodium hydride (0.70 g., 0.0145 mol.) portionwise, keeping the temperature below 5° C. After the addition, the mixture was stirred for a further 30 minutes at 5° C. and then allowed to warm to room temperature. The iodobutane (5.0 g., 0.0271 mol.) was added. The mixture was stirred overnight, the solvent was evaporated under reduced pressure and the residue was partitioned between water (50 mls.) and ether (50 mls.). The organic phase was then washed with 2N HCl (2× 25 mls.), water (1× 25 mls.), 10% aqueous sodium carbonate (3× 25 mls.) and water (3× 25 mls.). The organic phase was then dried over magnesium sulphate and evaporated under reduced pressure. The residue was distilled from a Kugelrohr, air bath temperature 100° C./0.1 mm. Yield= 1.74 g. (62%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.